1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
AM-251 is a carbohydrazide obtained by formal condensation of the carboxy group of 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid with the amino group of 1-aminopiperidine. An antagonist at the CB1 cannabinoid receptor. It has a role as a CB1 receptor antagonist, an apoptosis inducer, an antidepressant and an antineoplastic agent. It is a member of pyrazoles, a dichlorobenzene, an organoiodine compound, an amidopiperidine and a carbohydrazide.
Brand Name:
Vulcanchem
CAS No.:
183232-66-8
VCID:
VC0548733
InChI:
InChI=1S/C22H21Cl2IN4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-7-16(23)13-18(19)24)21(14)15-5-8-17(25)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)
SMILES:
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I
Molecular Formula:
C22H21Cl2IN4O
Molecular Weight:
555.2 g/mol
1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
CAS No.: 183232-66-8
Inhibitors
VCID: VC0548733
Molecular Formula: C22H21Cl2IN4O
Molecular Weight: 555.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 183232-66-8 |
---|---|
Product Name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide |
Molecular Formula | C22H21Cl2IN4O |
Molecular Weight | 555.2 g/mol |
IUPAC Name | 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C22H21Cl2IN4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-7-16(23)13-18(19)24)21(14)15-5-8-17(25)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) |
Standard InChIKey | BUZAJRPLUGXRAB-UHFFFAOYSA-N |
SMILES | CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I |
Canonical SMILES | CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I |
Appearance | Solid powder |
Description | AM-251 is a carbohydrazide obtained by formal condensation of the carboxy group of 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid with the amino group of 1-aminopiperidine. An antagonist at the CB1 cannabinoid receptor. It has a role as a CB1 receptor antagonist, an apoptosis inducer, an antidepressant and an antineoplastic agent. It is a member of pyrazoles, a dichlorobenzene, an organoiodine compound, an amidopiperidine and a carbohydrazide. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AM 251 AM-251 AM251 N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide |
Reference | 1: Liu J, Pope C. The cannabinoid receptor antagonist AM251 increases paraoxon and chlorpyrifos oxon toxicity in rats. Neurotoxicology. 2015 Jan;46:12-8. doi: 10.1016/j.neuro.2014.11.001. Epub 2014 Nov 20. PubMed PMID: 25447325. 2: Ren Y, Wang J, Xu PB, Xu YJ, Miao CH. Systemic or intra-amygdala infusion of an endocannabinoid CB1 receptor antagonist AM251 blocked propofol-induced anterograde amnesia. Neurosci Lett. 2015 Jan 1;584:287-91. doi: 10.1016/j.neulet.2014.11.001. Epub 2014 Nov 6. PubMed PMID: 25445359. 3: Ueda M, Iwasaki H, Wang S, Murata E, Poon KY, Mao J, Martyn JA. Cannabinoid receptor type 1 antagonist, AM251, attenuates mechanical allodynia and thermal hyperalgesia after burn injury. Anesthesiology. 2014 Dec;121(6):1311-9. doi: 10.1097/ALN.0000000000000422. PubMed PMID: 25188001; PubMed Central PMCID: PMC4237656. 4: Ratano P, Everitt BJ, Milton AL. The CB1 receptor antagonist AM251 impairs reconsolidation of pavlovian fear memory in the rat basolateral amygdala. Neuropsychopharmacology. 2014 Oct;39(11):2529-37. doi: 10.1038/npp.2014.103. Epub 2014 May 7. PubMed PMID: 24801769; PubMed Central PMCID: PMC4149486. 5: Krzysik-Walker SM, González-Mariscal I, Scheibye-Knudsen M, Indig FE, Bernier M. The biarylpyrazole compound AM251 alters mitochondrial physiology via proteolytic degradation of ERRα. Mol Pharmacol. 2013 Jan;83(1):157-66. doi: 10.1124/mol.112.082651. Epub 2012 Oct 12. PubMed PMID: 23066093; PubMed Central PMCID: PMC3533472. 6: Aydin C, Oztan O, Isgor C. Nicotine-induced anxiety-like behavior in a rat model of the novelty-seeking phenotype is associated with long-lasting neuropeptidergic and neuroplastic adaptations in the amygdala: effects of the cannabinoid receptor 1 antagonist AM251. Neuropharmacology. 2012 Dec;63(8):1335-45. doi: 10.1016/j.neuropharm.2012.08.016. Epub 2012 Aug 31. PubMed PMID: 22959963; PubMed Central PMCID: PMC3697052. 7: Naderi N, Majidi M, Mousavi Z, Khoramian Tusi S, Mansouri Z, Khodagholi F. The interaction between intrathecal administration of low doses of palmitoylethanolamide and AM251 in formalin-induced pain related behavior and spinal cord IL1-β expression in rats. Neurochem Res. 2012 Apr;37(4):778-85. doi: 10.1007/s11064-011-0672-2. Epub 2011 Dec 27. PubMed PMID: 22201038. 8: Bialuk I, Winnicka MM. AM251, cannabinoids receptors ligand, improves recognition memory in rats. Pharmacol Rep. 2011;63(3):670-9. PubMed PMID: 21857077. 9: Raffa RB, Ward SJ. CB₁-independent mechanisms of Δ⁹-THCV, AM251 and SR141716 (rimonabant). J Clin Pharm Ther. 2012 Jun;37(3):260-5. doi: 10.1111/j.1365-2710.2011.01284.x. Epub 2011 Jul 11. Review. PubMed PMID: 21740450. 10: Dono LM, Currie PJ. The cannabinoid receptor CB₁ inverse agonist AM251 potentiates the anxiogenic activity of urocortin I in the basolateral amygdala. Neuropharmacology. 2012 Jan;62(1):192-9. doi: 10.1016/j.neuropharm.2011.06.019. Epub 2011 Jul 1. PubMed PMID: 21736884. |
PubChem Compound | 2125 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume